N-Formyl-DL-ethionine

Übersicht

Beschreibung

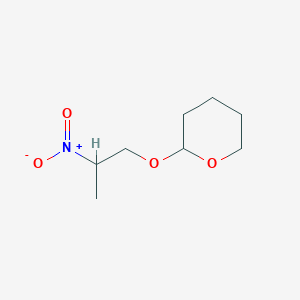

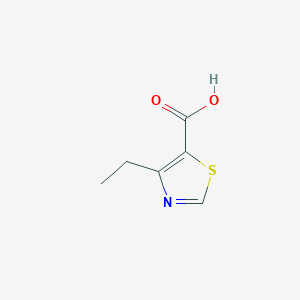

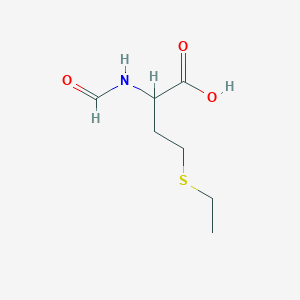

N-Formyl-DL-ethionine is a useful research compound. Its molecular formula is C7H13NO3S and its molecular weight is 191.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Impact on Epithelial Cells

N-Formyl-DL-ethionine has been studied for its effects on various cell types, particularly epithelial cells with active secretory functions. It has been used as an experimental agent to understand cellular functions and morphological changes. For instance, it was found to affect the exocrine cells of the exorbital lacrimal glands in rats (Benson, 1964).

Role in Protein Synthesis

The compound plays a role in the processing of the N termini of nascent polypeptide chains in bacterial protein synthesis. Specifically, it is involved in the removal of the formyl group before methionine can be cleaved by methionine aminopeptidase (Solbiati et al., 1999).

Inhibition of Algal Growth

Research has shown that DL-ethionine can selectively inhibit the growth of blue-green algae, making it a potential tool for controlling these organisms in various environments. It has been particularly noted for its ability to inhibit these algae in defined or semidefined media (Aaronson & Ardois, 1971).

Degradation of N-Formyl Peptides

N-Formyl peptides, derived from bacterial and mitochondrial proteins, serve as chemoattractants for mammalian phagocytic leukocytes. Enzymes capable of degrading N-formyl peptides have been isolated and characterized, indicating their protective role in the body (Nguyen & Pei, 2005).

Role in Enzymatic Reactions

N-Formyl-methionine plays a crucial role in various enzymatic processes, such as deformylation in bacterial translation. The genetic characterization of polypeptide deformylase, which removes the formyl group from N-terminal methionine, highlights its significance in eubacterial protein maturation (Mazel et al., 1994).

Safety and Hazards

When handling N-Formyl-DL-ethionine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Relevant Papers The relevant papers retrieved provide information about the potential roles of formyl peptide receptors (FPRs) in neuronal function and dysfunction , and the structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns . These papers could provide valuable insights for future research on this compound.

Wirkmechanismus

Target of Action

N-Formyl-DL-ethionine, also known as N-Formylmethionine, is a derivative of the amino acid methionine . It plays a crucial role in the initiation of protein synthesis in bacteria, mitochondria, and chloroplasts . The primary targets of this compound are the ribosomes in these organisms, where it initiates protein synthesis .

Mode of Action

The initiating methionine residue enters the ribosome as N-formylmethionyl tRNA . This process occurs in Escherichia coli and other bacteria as well as in the mitochondria of eukaryotic cells . The addition of the formyl group to methionine is catalyzed by the enzyme methionyl-tRNA formyltransferase . This modification is done after methionine has been loaded onto tRNA fMet by aminoacyl-tRNA synthetase .

Biochemical Pathways

This compound affects the protein synthesis pathway. It is specifically used for the initiation of protein synthesis from bacterial and organellar genes . The formyl group is added to the methionine residue, which then enters the ribosome to initiate protein synthesis . This process is crucial for the protein synthesis of bacteria, mitochondria, and chloroplasts .

Result of Action

The primary result of the action of this compound is the initiation of protein synthesis. Proteins in bacteria start with a this compound residue instead of a methionine . This unique initiation process is crucial for the survival and functioning of these organisms.

Biochemische Analyse

Biochemical Properties

It is known that it is a derivative of the amino acid methionine .

Cellular Effects

N-Formyl-DL-ethionine has been observed to have effects on cellular processes. For instance, ethionine, a related compound, has been found to inhibit cell viability by disrupting the balance between proliferation and apoptosis, and preventing neural stem cells from differentiating into neurons and astrocytes .

Molecular Mechanism

It is known that cell stress promotes degradation of mitochondria which release danger-associated molecular patterns that are catabolized to N-formylmethionine . This suggests that this compound may have similar effects.

Temporal Effects in Laboratory Settings

It is known that it is used in proteomics research , suggesting that it may have effects on protein expression over time.

Dosage Effects in Animal Models

It is known that ethionine, a related compound, has been used in animal models to induce diabetes and its related complications .

Metabolic Pathways

It is known that in bacteria, methionine initiates protein synthesis via its N-formyl metabolite , suggesting that this compound may have similar effects.

Transport and Distribution

It is known that it is used in proteomics research , suggesting that it may interact with proteins and other biomolecules within cells.

Subcellular Localization

It is known that it is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within cells.

Eigenschaften

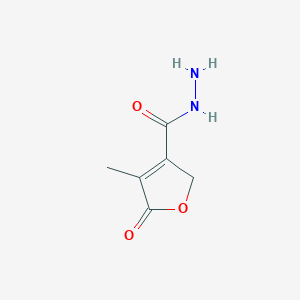

IUPAC Name |

4-ethylsulfanyl-2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARCKCMBMDYFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559582 | |

| Record name | S-Ethyl-N-formylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126872-00-2 | |

| Record name | S-Ethyl-N-formylhomocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)

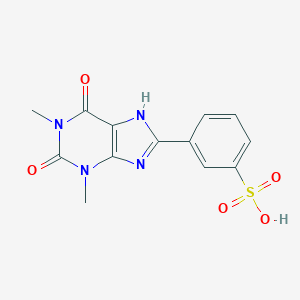

![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)